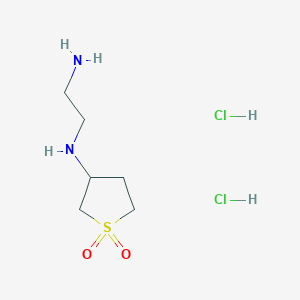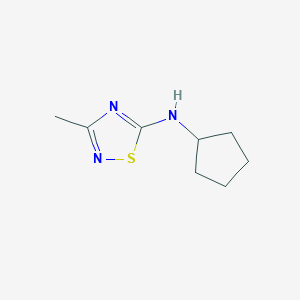![molecular formula C17H15NO2 B2805333 (3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one CAS No. 186611-11-0](/img/structure/B2805333.png)
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one, also known as EMID, is a chemical compound that belongs to the indole family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitor
SU5204 is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used in the treatment of cancers and inflammatory diseases.
VEGFR-2 Inhibitor
SU5204 has been identified as an inhibitor of FLK-1 (VEGFR-2) . VEGFR-2 is a cell membrane receptor kinase that is essential for the process of angiogenesis, the formation of blood vessels from pre-existing vessels. Inhibitors of VEGFR-2 are used in the treatment of various cancers to prevent the growth of tumors by inhibiting angiogenesis.
HER2 Inhibitor
SU5204 is also an inhibitor of HER2 . HER2 is a protein that is overexpressed in some types of cancer, including breast and ovarian cancer. Inhibitors of HER2 are used in the treatment of these cancers.
Cancer Research
Given its inhibitory effects on key proteins involved in cancer progression, SU5204 is widely used in cancer research . It helps in understanding the mechanisms of cancer progression and in the development of new therapeutic strategies.
Drug Screening Applications
SU5204 has been used in the development of patient-derived organoids for cancer drug screening applications . These organoids can be used to test the efficacy of different drugs on a patient’s specific cancer cells.
Biochemical and Cellular Assays
Due to its inhibitory effects on specific proteins, SU5204 is used in various biochemical and cellular assays . These assays help in understanding the function of these proteins and their role in different biological processes.
Mécanisme D'action
Target of Action
SU5204, also known as “3-(2-ethoxybenzylidene)indolin-2-one” or “(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one”, is a tyrosine kinase inhibitor . Its primary targets are FLK-1 (VEGFR-2) and HER2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HER2 is a member of the human epidermal growth factor receptor (EGFR) family, which is often overexpressed in certain types of cancers.
Mode of Action
SU5204 interacts with its targets by inhibiting their kinase activity. It has IC50 values of 4 μM for FLK-1 (VEGFR-2) and 51.5 μM for HER2 . By inhibiting these kinases, SU5204 disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell proliferation and survival.
Biochemical Pathways
The inhibition of VEGFR-2 by SU5204 affects the VEGF signaling pathway, which is primarily involved in angiogenesis, the formation of new blood vessels. This can have downstream effects on processes such as tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply .
The inhibition of HER2 disrupts the EGFR signaling pathway. This can affect various downstream cellular processes, including cell proliferation, differentiation, and survival. In cancers where HER2 is overexpressed, such as certain types of breast cancer, this can lead to uncontrolled cell growth .
Result of Action
By inhibiting key kinases in the VEGF and EGFR signaling pathways, SU5204 can disrupt processes such as cell proliferation and survival. This can lead to the death of cells that rely on these pathways for survival, such as cancer cells .
Propriétés
IUPAC Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-16-10-6-3-7-12(16)11-14-13-8-4-5-9-15(13)18-17(14)19/h3-11H,2H2,1H3,(H,18,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFKCPUSMBMAY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)

![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)

![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)


![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805268.png)
![N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805269.png)
![5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2805272.png)
![2-[[(2,2-Dimethyl-3H-1-benzofuran-7-yl)amino]methyl]pyridine-4-sulfonyl fluoride](/img/structure/B2805273.png)